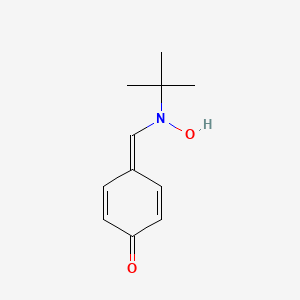

4-hydroxyphenyl-N-tert-butylnitrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-(4-hydroxyphenyl)-N-tert-butylnitrone is a nitrone that is the N-oxido derivative of 4-[(tert-butylimino)methyl]phenol. It has a role as a radical scavenger, an antineoplastic agent and a mammalian metabolite. It is a nitrone and a member of phenols.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Mechanism of Action

4-OHPBN functions primarily as a free radical spin trap, effectively neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). This property is crucial in protecting cells from oxidative stress, a key factor in neurodegenerative diseases.

Case Studies and Research Findings

- Retinal Protection : Research indicates that 4-OHPBN protects retinal cells from light-induced damage. In rodent models, it has been shown to prevent photoreceptor degeneration, suggesting its potential in treating age-related macular degeneration .

- Acoustic Trauma Treatment : A study demonstrated that 4-OHPBN significantly reduces hearing loss caused by acute acoustic trauma. When administered after noise exposure, it decreased threshold shifts in auditory responses, indicating its efficacy in mitigating noise-induced hearing damage .

- Stroke Therapy : The compound has been investigated for its role in stroke treatment. In vitro studies show that 4-OHPBN can enhance cell survival following ischemic conditions by reducing oxidative damage during reperfusion . It has been suggested that combinations with other antioxidants may amplify its protective effects.

Antioxidant Applications

Oxidative Stress Reduction

4-OHPBN exhibits strong antioxidant activity across various biological models. It has been shown to suppress oxidative stress markers and improve outcomes in conditions characterized by excessive ROS production, such as ischemia-reperfusion injury and neurodegenerative disorders .

Comparative Efficacy

In studies comparing 4-OHPBN with other antioxidants, it has been found to be effective in reducing oxidative damage in liver cells during hepatocarcinogenesis. The compound inhibited both cell proliferation and apoptosis in preneoplastic lesions, highlighting its potential role in cancer prevention strategies .

Therapeutic Potential

Clinical Implications

The therapeutic implications of 4-OHPBN extend to various medical fields:

- Neurology : Its neuroprotective properties make it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

- Otolaryngology : As evidenced by its effectiveness against acoustic trauma, further exploration could lead to treatments for hearing loss.

- Oncology : The ability to modulate oxidative stress may position 4-OHPBN as a supportive treatment in cancer therapies.

Summary of Key Findings

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

4-[[tert-butyl(hydroxy)amino]methylidene]cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12(14)8-9-4-6-10(13)7-5-9/h4-8,14H,1-3H3 |

InChI-Schlüssel |

AEWRZTGDOHHFFT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)N(C=C1C=CC(=O)C=C1)O |

Synonyme |

4-hydroxyphenyl tert-butylnitrone 4-OH-PBN 4-OHPBN |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.